molecular formula C24H43NO B14088786 N-cyclohexyloctadeca-9,12-dienamide

N-cyclohexyloctadeca-9,12-dienamide

Cat. No.: B14088786
M. Wt: 361.6 g/mol
InChI Key: OFSPDNIHQQKLPZ-UHFFFAOYSA-N
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Description

N-Substituted octadeca-9,12-dienamides are a class of fatty acid amides derived from linoleic acid (octadeca-9,12-dienoic acid). These compounds feature a central 18-carbon chain with conjugated double bonds at positions 9 and 12, coupled with a variable amine-derived substituent at the terminal amide group. Their biological activities, including enzyme inhibition, antifungal properties, and modulation of endocannabinoid systems, are highly dependent on the substituent's chemical structure .

These analogs serve as a basis for understanding structure-activity relationships (SAR) within this class.

Properties

Molecular Formula

C24H43NO

Molecular Weight

361.6 g/mol

IUPAC Name

N-cyclohexyloctadeca-9,12-dienamide

InChI

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,23H,2-5,8,11-22H2,1H3,(H,25,26)

InChI Key

OFSPDNIHQQKLPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Clinolamide is synthesized through the condensation reaction between linoleic acid and cyclohexylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of clinolamide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Clinolamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

Clinolamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of clinolamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key N-Substituted Octadeca-9,12-dienamides and Their Properties
Compound Name (Example) Substituent Biological Activity Key Metrics Source
UCM119 3-Furanylmethyl Uptake inhibitor in PC-3 cells IC₅₀: 11.3 ± 0.5 mM
MCH1 Benzyl FAAH inhibitor Increases AEA bioavailability
(9Z,12Z)-N-(2-hydroxyethyl)-... 2-Hydroxyethyl Antifungal agent MIC: 0.031–0.125 mg/mL
N-(3-Methoxybenzyl)-... 3-Methoxybenzyl Metabolic disease research Potential modulator of metabolism
Moctamide Complex phenethyl* Not specified (pharmacological) CAS: 3999-01-7

*Moctamide’s substituent: (1S)-2-(4-methylphenyl)-1-phenylethyl.

Key Observations:
  • UCM119 : The 3-furanylmethyl group confers moderate inhibitory activity against cellular uptake mechanisms in prostate cancer (PC-3) cells, likely due to interactions with membrane transporters .
  • MCH1 : The benzyl substituent enhances FAAH inhibition, increasing anandamide (AEA) levels, which may alleviate depressive-like behaviors in preclinical models .
  • Hydroxyethyl Derivative : Polar 2-hydroxyethyl group improves antifungal efficacy by facilitating membrane penetration in fungal cells .
  • 3-Methoxybenzyl : Methoxy group enhances metabolic stability, making it suitable for long-term studies in metabolic disorders .

Structure-Activity Relationships (SAR)

  • Hydrophobic Substituents (e.g., benzyl, phenethyl): Enhance binding to lipid-rich enzyme active sites (e.g., FAAH) but may reduce solubility .
  • Polar Substituents (e.g., hydroxyethyl): Improve aqueous solubility and antifungal penetration but may reduce membrane affinity .
  • Aromatic vs. Aliphatic : Aromatic groups (e.g., benzyl) favor π-π interactions in enzyme inhibition, while aliphatic chains (e.g., cyclohexyl) may alter pharmacokinetic profiles .

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